Regiochemical Differentiation: 2,5-Difluorophenyl (Isavuconazole Pathway) vs 2,4-Difluorophenyl (Ravuconazole Pathway) Determines Final Drug Identity and Antifungal Spectrum
The single most consequential structural feature of this intermediate is the 2,5-difluorophenyl substitution pattern, which directly encodes the final drug identity. Isavuconazole (derived from the 2,5-difluorophenyl diol intermediate) and ravuconazole (derived from the 2,4-difluorophenyl diol analog) differ solely by the fluorine substitution pattern on the aromatic ring, yet this distinction produces markedly different in vitro potency profiles [1]. Against Candida bloodstream isolates, isavuconazole exhibits an MIC₅₀ of 0.004 mg/L, while ravuconazole's reported MIC range against Candida spp. spans 0.025 to 0.78 mg/L [2]. Against Aspergillus fumigatus, isavuconazole MIC₅₀/MIC₉₀ values are 1/1 μg/mL, whereas ravuconazole MIC₉₀ values can reach 0.5 μg/mL [2]. Procurement of the 2,4-difluorophenyl analog will not yield isavuconazole upon downstream synthesis but rather ravuconazole or inactive stereoisomers [1].
| Evidence Dimension | Antifungal potency of final drug derived from intermediate (MIC₅₀ against Candida bloodstream isolates) |
|---|---|
| Target Compound Data | Isavuconazole (from 2,5-difluorophenyl diol intermediate): MIC₅₀ = 0.004 mg/L against Candida spp. (n=296 bloodstream isolates) [2] |
| Comparator Or Baseline | Ravuconazole (from 2,4-difluorophenyl diol analog): MIC range 0.025–0.78 μg/mL against Candida spp. ; Voriconazole (2,4-difluorophenyl with 5-fluoropyrimidine): MIC₅₀ = 0.03 mg/L [2] |
| Quantified Difference | Isavuconazole MIC₅₀ is 7.5-fold more potent than voriconazole (0.004 vs 0.03 mg/L), and ≥6-fold below the lower bound of ravuconazole's MIC range (0.004 vs 0.025 mg/L) for Candida bloodstream isolates |
| Conditions | CLSI M27-A2 broth microdilution in RPMI-1640 MOPS; Candida bloodstream isolates collected 1995–2004 at a tertiary care university hospital [2] |
Why This Matters
Procuring the 2,5-difluorophenyl intermediate is the sole synthetic gateway to isavuconazole, a clinically approved antifungal with superior potency against fluconazole-resistant Candida strains; the 2,4-difluorophenyl analog leads exclusively to ravuconazole, a different drug entity.
- [1] New Drug Approvals Blog / FDA 2015 Archive: 'Isavuconazole differentiates from Ravuconazole by only another fluorine substitution on the aromatic ring (2,5- instead of 2,4-difluorophenyl), the identical synthesis has been used.' https://newdrugapprovals.org/tag/fda-2015/page/4/ View Source
- [2] Seifert H, Aurbach U, Stefanik D, Cornely O. In vitro activities of Isavuconazole and other antifungal agents against Candida bloodstream isolates. Aspergillus & Aspergillosis Website, 2016. MIC₅₀ isavuconazole = 0.004 mg/L; voriconazole = 0.03 mg/L; fluconazole = 8 mg/L. https://www.aspergillus.org.uk/article_database/in-vitro-activities-of-isavuconazole-and-other-antifungal-agents-against-candida-bloodstream-isolates/ View Source
